molecular formula C9H18N2O2 B8495907 Piperidin-4-yl isopropylcarbamate

Piperidin-4-yl isopropylcarbamate

Cat. No.: B8495907
M. Wt: 186.25 g/mol
InChI Key: VBXRPRKZRVKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl isopropylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the 4-position with an isopropylcarbamate group. Carbamates are widely utilized in medicinal chemistry due to their stability, bioavailability, and ability to act as prodrugs or enzyme inhibitors.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

piperidin-4-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-7(2)11-9(12)13-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

VBXRPRKZRVKKLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Benzoylpiperidine Derivatives as MAGL Inhibitors

Benzoylpiperidine derivatives, such as compounds 10 (1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone) and 11 (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone), are potent inhibitors of monoacylglycerol lipase (MAGL), a target in pain and neurodegenerative disease therapy. Key findings include:

  • Fluorine Substitution: Adding a second fluorine atom (compound 12) increased MAGL inhibition potency by 2.6-fold compared to mono-fluoro derivative 11, highlighting the role of halogenation in enhancing activity .
  • Structural Sensitivity: Modifications to the phenolic fragment (e.g., pyridine substitution) reduced potency, emphasizing the importance of the benzoyl-piperidine scaffold .

Table 1: MAGL Inhibition Data

Compound IC₅₀ (nM) Key Structural Feature
10 850 3-Hydroxybenzoyl
11 320 2-Fluoro-5-hydroxybenzoyl
12 123 2,4-Difluoro-5-hydroxybenzoyl

Piperidin-4-yl Esters in Pulmonary Therapeutics

The biphenyl-2-ylcarbamic acid piperidin-4-yl ester derivatives (e.g., diphosphate and dioxalate salts) demonstrate crystallinity advantages for pulmonary disorder treatments. These compounds highlight:

  • Formulation Stability : Crystalline salts improve shelf-life and solubility, critical for inhalable formulations .
  • Structural Contrast : Unlike Piperidin-4-yl isopropylcarbamate, these derivatives incorporate a biphenyl-carbamic acid group, expanding π-π stacking interactions for enhanced receptor binding .

Antimicrobial Piperidin-4-yl Indole Derivatives

Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) synergize with carbapenems against methicillin-resistant S. aureus (MRSA). Key distinctions:

  • Indole Core : The indole moiety enables DNA intercalation or membrane disruption, mechanisms divergent from carbamates’ esterase inhibition .
  • Substituent Impact : Chlorophenyl and dimethylbenzyl groups in CDFII enhance lipophilicity, improving bacterial membrane penetration .

Isopropylcarbamate Derivatives: Carisoprodol

Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), a muscle relaxant, shares the isopropylcarbamate group but differs in having dual carbamate groups. Key comparisons:

  • Metabolism : Carisoprodol is metabolized to meprobamate, a GABAergic agent, whereas this compound’s single carbamate may limit metabolic complexity .
  • Bioavailability : The diol backbone in carisoprodol enhances water solubility, whereas the piperidine ring in this compound may favor CNS penetration .

Piperidine Carboxylic Acid Isopropyl Esters

EP 1,808,168 B1 describes 4-[6-(substituted)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl esters with diverse substituents (e.g., morpholinyl, benzenesulfonyl). These compounds illustrate:

  • Target Selectivity : Morpholinyl groups improve kinase inhibition, while benzenesulfonyl substituents enhance antibacterial activity .
  • Synthetic Flexibility : Halogenation (F, Cl, Br) and heterocyclic appendages (thiazole, pyrazole) allow tuning of electronic and steric properties .

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